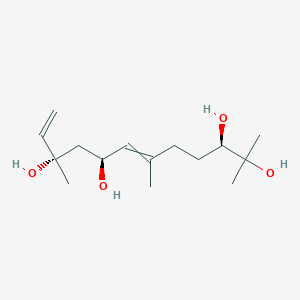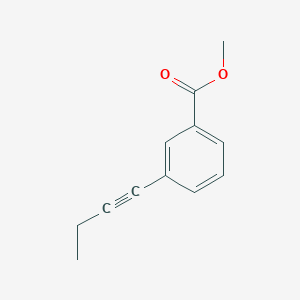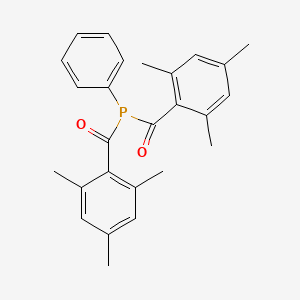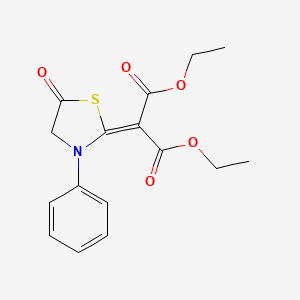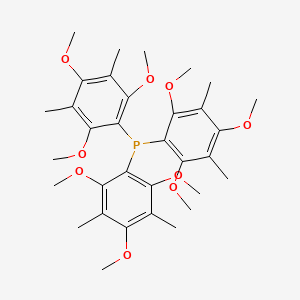
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene is an organic compound that features a unique combination of functional groups, including an ethenyl group, a cyclohexyl ring, an ethoxy group, and a fluorobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination of the Benzene Ring: The fluorobenzene moiety can be synthesized through electrophilic aromatic substitution, where a benzene ring reacts with a fluorinating agent such as fluorine gas or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
化学反应分析
Types of Reactions
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Common nucleophiles include ammonia (NH3) for amination and thiols (RSH) for thiolation.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thio-substituted derivatives.
科学研究应用
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, while the fluorobenzene moiety can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can be compared with similar compounds such as:
1-(4-Ethenylcyclohexyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-bromobenzene: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
917946-41-9 |
|---|---|
分子式 |
C16H21FO |
分子量 |
248.33 g/mol |
IUPAC 名称 |
1-(4-ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C16H21FO/c1-3-12-5-7-13(8-6-12)15-10-9-14(18-4-2)11-16(15)17/h3,9-13H,1,4-8H2,2H3 |
InChI 键 |
UVTYEUKPSZVJCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



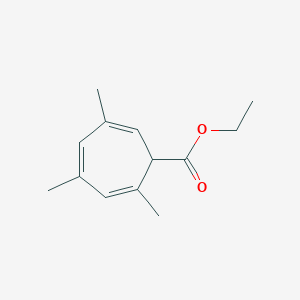
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
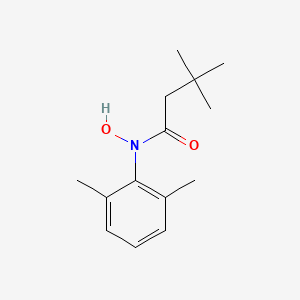
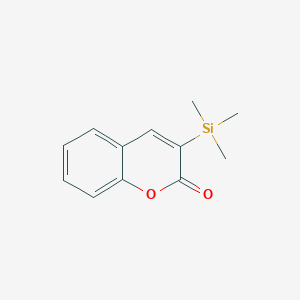
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
